5-Amino-2-hydroxy-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAJVNHGMYHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360176 | |
| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-14-1 | |
| Record name | 5-Amino-3-methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 2 Hydroxy 3 Methylbenzoic Acid
Historical and Contemporary Approaches to Synthesis
Historically, the synthesis of polysubstituted benzoic acids has relied on classical aromatic substitution reactions. For a compound like 5-Amino-2-hydroxy-3-methylbenzoic acid, traditional methods would likely involve the sequential functionalization of a simple aromatic precursor. Contemporary approaches, however, increasingly focus on improving efficiency, selectivity, and the environmental profile of these syntheses. This includes the use of more sophisticated catalysts, milder reaction conditions, and the development of one-pot procedures to minimize intermediate isolation steps and reduce waste.
Precursor-Based Synthetic Routes
One plausible precursor is 2-hydroxy-3-methylbenzoic acid (also known as o-cresotic acid). The synthesis of this precursor can be achieved through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenol (B47542).
Another potential starting material is 4-amino-2-methylphenol (B1329486) . The introduction of the carboxylic acid group onto this precursor would be a key step in the synthesis. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, presents a viable, albeit potentially challenging, route. wikipedia.orggoogle.com This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orggoogle.com The regioselectivity of the carboxylation can be influenced by the reaction conditions and the nature of the substituents on the phenol ring.
A third strategic approach starts with m-toluic acid . This route would necessitate the introduction of both the hydroxyl and amino groups onto the aromatic ring. A typical sequence would involve nitration followed by reduction of the nitro group to an amine. A patent for the synthesis of the related compound, 2-amino-5-chloro-3-methylbenzoic acid, begins with the nitration of m-toluic acid. google.com
Strategies for Functional Group Transformations in Synthesis
The synthesis of this compound from the aforementioned precursors requires specific functional group transformations.
Route from 2-hydroxy-3-methylbenzoic acid:
This pathway hinges on the introduction of an amino group at the 5-position. A common strategy for this is a nitration reaction followed by the reduction of the resulting nitro group.
Nitration: The nitration of 2-hydroxy-3-methylbenzoic acid would be the first step. The hydroxyl and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. This substitution pattern favors the introduction of the nitro group at the 5-position, leading to the formation of 2-hydroxy-5-methyl-3-nitrobenzoic acid . sigmaaldrich.com The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.
Reduction: The subsequent step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as metal catalysts (e.g., palladium on carbon, platinum oxide) with hydrogen gas, or metal/acid combinations (e.g., tin or iron in hydrochloric acid). Catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions.
Route from 4-amino-2-methylphenol:
This approach requires the introduction of a carboxylic acid group.
Kolbe-Schmitt Reaction: As mentioned, the Kolbe-Schmitt reaction is a direct method for the carboxylation of phenols. wikipedia.orggoogle.com Applying this to 4-amino-2-methylphenol would involve forming the corresponding phenoxide and reacting it with carbon dioxide under elevated temperature and pressure. google.com The success of this reaction would depend on achieving the desired regioselectivity for carboxylation at the 2-position.
Route from m-toluic acid:
This multi-step synthesis involves the introduction of both the hydroxyl and amino functionalities.
Nitration: The nitration of m-toluic acid can produce a mixture of isomers. Directing the nitration to the desired position can be challenging.
Introduction of the Hydroxyl Group: Following the introduction of the nitro and amino groups, a hydroxyl group would need to be installed. This could potentially be achieved through diazotization of the amino group followed by hydrolysis, although this adds complexity to the synthesis.
Design of Efficient and Scalable Synthetic Pathways
For practical applications, the design of efficient and scalable synthetic pathways is crucial. This involves optimizing reaction conditions, minimizing the number of steps, and selecting cost-effective and readily available starting materials.
The route starting from 2-hydroxy-3-methylbenzoic acid appears to be one of the more straightforward and potentially scalable options. The nitration and subsequent reduction are common and well-understood industrial processes. The key to scalability would be the efficient and high-yielding synthesis of the starting material and the optimization of the nitration and reduction steps to maximize yield and purity while minimizing waste.
The Kolbe-Schmitt reaction on 4-amino-2-methylphenol could also be a scalable one-step process for introducing the carboxyl group. However, achieving high regioselectivity and yield under industrial conditions can be a significant challenge and would require careful optimization of parameters such as temperature, pressure, and the choice of base. google.com
| Route | Starting Material | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |
| 1 | 2-hydroxy-3-methylbenzoic acid | 2-hydroxy-5-methyl-3-nitrobenzoic acid | Nitration, Reduction | Potentially high-yielding and well-established reactions. | Availability and cost of starting material. |
| 2 | 4-amino-2-methylphenol | - | Kolbe-Schmitt Reaction | Potentially a one-step process. | Regioselectivity and harsh reaction conditions. |
| 3 | m-toluic acid | Nitro- and amino-substituted toluic acids | Nitration, Reduction, Hydroxylation | Readily available starting material. | Multiple steps and potential for isomer formation. |
Considerations for Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable processes. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Kolbe-Schmitt reaction, in principle, has good atom economy as it involves the addition of CO2.
Use of Safer Chemicals: Whenever possible, replacing hazardous reagents and solvents with safer alternatives. For example, exploring enzymatic reductions or catalytic transfer hydrogenation as alternatives to heavy metal reducing agents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that can operate under milder conditions is a key area of research.
Waste Prevention: Minimizing or eliminating the formation of waste products. This can be achieved through the use of catalytic reactions, one-pot syntheses, and recycling of solvents and reagents.
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents. Catalytic hydrogenation for the reduction of the nitro group is a prime example of a green chemistry approach.
By carefully selecting precursors, optimizing reaction pathways, and incorporating green chemistry principles, the synthesis of this compound can be achieved in an efficient, scalable, and environmentally responsible manner.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-hydroxy-3-methylbenzoic acid is characterized by absorption bands corresponding to its hydroxyl, amino, carboxylic acid, and substituted benzene (B151609) ring moieties.
The spectrum is expected to show broad absorption in the 3400-2400 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, often overlapping with N-H stretching bands. The amino group (NH₂) typically displays two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. The presence of a strong carbonyl (C=O) stretching band around 1700-1680 cm⁻¹ is a definitive indicator of the carboxylic acid group. Aromatic C=C stretching vibrations are expected to appear in the 1620-1450 cm⁻¹ region. Furthermore, C-O stretching vibrations associated with the phenolic hydroxyl and carboxylic acid groups would be visible in the 1300-1200 cm⁻¹ range, while C-N stretching may appear around 1340-1250 cm⁻¹.
Detailed assignments can be inferred from studies on closely related compounds, such as 5-amino-2-hydroxybenzoic acid. jocpr.com The introduction of a methyl group at the C3 position is expected to have a minor influence on the main functional group frequencies but may alter the fingerprint region (below 1500 cm⁻¹) of the spectrum.
Table 1: Characteristic Infrared (IR) Spectral Data and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3300 | Medium | N-H Asymmetric & Symmetric Stretching |
| ~3200-2500 | Broad, Strong | O-H Stretching (Carboxylic Acid and Phenol) |
| ~1690 | Strong | C=O Stretching (Carboxylic Acid) |
| ~1610 | Medium | C=C Aromatic Ring Stretching, NH₂ Scissoring |
| ~1570 | Medium | C=C Aromatic Ring Stretching |
| ~1470 | Medium | C=C Aromatic Ring Stretching |
| ~1250 | Strong | C-O Stretching (Phenol) |
| ~1210 | Strong | C-O Stretching (Carboxylic Acid) |
| ~830 | Strong | C-H Out-of-plane Bending |
Note: The data presented is based on predicted values and analysis of structurally similar compounds.
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the aromatic ring and the carbon backbone.
The Raman spectrum would be dominated by strong bands corresponding to the aromatic C=C stretching vibrations, typically appearing in the 1600-1550 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are also expected to be prominent, usually above 3000 cm⁻¹. The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, should give a characteristic band in the Raman spectrum. Vibrations involving the carboxylic acid and amino groups will also be present, though their intensities can vary.
Analysis of the Raman spectrum of the related compound 5-amino-2-hydroxybenzoic acid reveals key vibrational modes that are anticipated to be present for the methylated analog as well. jocpr.com
Table 2: Key Raman Spectral Data and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070 | Medium | Aromatic C-H Stretching |
| ~2930 | Medium | Methyl (CH₃) C-H Stretching |
| ~1615 | Strong | Aromatic C=C Ring Stretching |
| ~1575 | Strong | Aromatic C=C Ring Stretching |
| ~1370 | Medium | In-plane Ring Vibration |
| ~1280 | Strong | C-O Stretching (Phenol) |
| ~820 | Medium | Ring Breathing Mode |
Note: The data presented is based on predicted values and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H NMR, ¹³C NMR, and multi-dimensional techniques, a complete structural map of this compound can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region should display two signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are not equivalent. The proton at C4 will likely appear as a doublet, and the proton at C6 as a doublet, with coupling between them.
The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl and amino groups are strong electron-donating groups, which tend to shield the aromatic protons, shifting their signals upfield. Conversely, the carboxylic acid group is an electron-withdrawing group, which would deshield the protons. The methyl group is weakly electron-donating.
The protons of the methyl group (CH₃) will appear as a singlet, typically in the upfield region around 2.1-2.3 ppm. The labile protons of the amino (NH₂), hydroxyl (OH), and carboxylic acid (COOH) groups will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. These signals can often be identified by their disappearance upon the addition of D₂O.
Table 3: Predicted Proton (¹H) NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H4 | ~6.8 | d |
| H6 | ~7.2 | d |
| CH₃ | ~2.2 | s |
| OH (Phenolic) | Variable (Broad s) | bs |
| NH₂ | Variable (Broad s) | bs |
| COOH | Variable (Broad s) | bs |
Note: The data presented is based on predicted values. d = doublet, s = singlet, bs = broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid group will be the most deshielded, appearing far downfield, typically in the range of 170-175 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon attached to the hydroxyl group (C2) and the carbon attached to the amino group (C5) will be significantly affected. The carbon bearing the methyl group (C3) and the quaternary carbon of the carboxylic acid (C1) will also have characteristic shifts. The methyl carbon will be the most shielded, appearing at a high field, typically around 15-20 ppm.
Table 4: Predicted Carbon-13 (¹³C) NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-COOH) | ~115 |
| C2 (C-OH) | ~155 |
| C3 (C-CH₃) | ~125 |
| C4 | ~120 |
| C5 (C-NH₂) | ~140 |
| C6 | ~118 |
| COOH | ~172 |
| CH₃ | ~16 |
Note: The data presented is based on predicted values.
Multi-dimensional NMR Techniques for Connectivity Determination
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this molecule, a cross-peak between the signals of the H4 and H6 protons would definitively confirm their adjacent relationship on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC or HMQC spectrum would show a correlation between the H4 signal and the C4 signal, the H6 signal and the C6 signal, and the methyl proton signal with the methyl carbon signal. This would solidify the assignments made in the 1D spectra.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular formula, C₈H₉NO₃. scbt.com The monoisotopic mass of the compound is 167.05824 Da. uni.lu In mass spectrometry, the compound can be ionized to form a molecular ion ([M]⁺) or, more commonly, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).
The confirmation of the molecular formula is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion to the theoretically calculated value. Predicted m/z values for various adducts of this compound are instrumental for its identification in complex matrices.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M+K]⁺ | 206.02140 |
| [M+NH₄]⁺ | 185.09206 |
| [M-H]⁻ | 166.05096 |
Data sourced from predicted values. uni.lu
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecular ion into smaller fragment ions. While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation pattern can be predicted based on its functional groups: a carboxylic acid, a hydroxyl group, an amino group, and a methyl group on a benzene ring.
Common fragmentation pathways for aromatic carboxylic acids include:
Decarboxylation: Loss of the carboxyl group as CO₂ (a loss of 44 Da).
Loss of Water: Elimination of a water molecule (H₂O, a loss of 18 Da), particularly facilitated by the ortho-hydroxyl group.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group (•OH, a loss of 17 Da). libretexts.org
Loss of Formic Acid: A rearrangement process leading to the loss of HCOOH (46 Da).
Cleavage of the Amino Group: Loss of ammonia (B1221849) (NH₃, 17 Da) or related fragments. researchgate.net
The resulting fragment ions provide a structural fingerprint that helps to confirm the identity and arrangement of the functional groups on the aromatic ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. As of this writing, a complete crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the expected structural features can be inferred from the analysis of closely related molecules. nih.gov
The molecular structure of this compound is based on a benzene ring substituted with four different functional groups. The geometry is expected to be largely planar due to the sp² hybridization of the aromatic ring carbons. The carboxylic acid group, hydroxyl group, and amino group can all participate in intramolecular hydrogen bonding, which may influence the planarity and conformation of the molecule.
For instance, an intramolecular hydrogen bond is highly probable between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, forming a stable six-membered ring. This is a common feature in salicylic (B10762653) acid and its derivatives. nih.gov The bond lengths and angles within the molecule are expected to conform to standard values for substituted aromatic systems.
Table 2: Expected Bond Parameters for this compound
| Bond/Angle | Description | Expected Value |
|---|---|---|
| C-C (aromatic) | Aromatic carbon-carbon bond | ~1.39 Å |
| C-O (hydroxyl) | Phenolic carbon-oxygen bond | ~1.36 Å |
| C-N (amino) | Aromatic carbon-nitrogen bond | ~1.40 Å |
| C-C (carboxyl) | Ring carbon to carboxyl carbon | ~1.49 Å |
| C=O (carboxyl) | Carbonyl double bond | ~1.25 Å |
| C-O (carboxyl) | Carboxyl single bond | ~1.31 Å |
| O-C-O (angle) | Angle within the carboxyl group | ~123° |
| C-C-C (angle) | Angle within the benzene ring | ~120° |
Note: These are representative values based on similar known structures and are subject to variation based on the specific electronic and steric environment in the crystal.
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The presence of multiple hydrogen bond donors (-OH of the carboxyl group, -OH of the phenol (B47542), and -NH₂ of the amine) and acceptors (the carbonyl oxygen and hydroxyl oxygen) suggests that hydrogen bonding will be the dominant force in its crystal packing. sigmaaldrich.com
The carboxylic acid groups are likely to form strong hydrogen-bonded dimers, a common supramolecular synthon in the crystal engineering of carboxylic acids. nih.gov Furthermore, the amino and hydroxyl groups can engage in additional hydrogen bonding with neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Formation of dimeric synthons |
| Hydrogen Bond | Phenolic -OH | Carboxyl C=O / Amino -N | Linking molecules into chains or sheets |
| Hydrogen Bond | Amino -NH₂ | Carboxyl C=O / Phenolic -O | Cross-linking of primary structural motifs |
| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizing parallel-stacked arrangements |
The interplay of these varied interactions would define the unique and complex crystalline architecture of this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-Amino-2-hydroxy-3-methylbenzoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and chemical behavior.
Quantum Mechanical Optimization of Molecular Geometry and Conformations
Quantum mechanical optimization would be employed to determine the most stable three-dimensional structure of this compound. This process involves calculating the potential energy of the molecule for various atomic arrangements to find the one with the minimum energy, known as the ground state geometry. The calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of different conformers, arising from the rotation around single bonds (e.g., the C-C bond of the carboxylic group or the C-N bond of the amino group), would reveal the relative energies of these conformers and the energy barriers between them.
Simulation of Vibrational Spectra and Band Assignments
DFT calculations can simulate the vibrational spectra (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical frequencies, often scaled to correct for approximations in the method and anharmonicity, can be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of the O-H, N-H, C=O, and C-C bonds.
A hypothetical data table for simulated vibrational frequencies would look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | Data not available | Data not available | Hydroxyl group stretching |
| ν(N-H) | Data not available | Data not available | Amino group stretching |
| ν(C=O) | Data not available | Data not available | Carbonyl group stretching |
| δ(C-H) | Data not available | Data not available | C-H bending |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
A hypothetical data table for HOMO-LUMO analysis would be:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the hydroxyl, amino, and carboxylic acid groups, marking them as potential sites for nucleophilic interaction.
Investigation of Potential Energy Surfaces for Molecular Dynamics and Tautomerism
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping out the PES, one can study the pathways of chemical reactions, conformational changes, and tautomerism. For this compound, investigating the PES could elucidate the mechanisms of intramolecular proton transfer, for example, between the hydroxyl and carboxyl groups, or the tautomerization involving the amino group. This would provide insights into the dynamic behavior of the molecule.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, both within a molecule and between molecules. For this compound, NCI analysis would reveal the nature and strength of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent carboxyl group, which can significantly influence the molecule's conformation and properties. It would also be crucial for understanding how the molecule interacts with other molecules in a condensed phase or a biological system.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical properties of a compound with its macroscopic properties. These studies are pivotal in predicting the behavior and characteristics of new or untested molecules based on a mathematical model derived from a set of known compounds. For this compound, while specific QSPR models are not extensively documented in public literature, the principles can be understood by examining studies on the broader class of substituted benzoic acids.
The primary goal of a QSPR study is to develop a statistically significant model that can quantitatively describe a specific property using a set of numerical values known as molecular descriptors. These descriptors are derived from the chemical structure of the molecule and can encode information about its topology, geometry, electronic properties, or physicochemical characteristics.
Research Findings from Substituted Benzoic Acids
Research into the QSPR of substituted benzoic acids has provided valuable models for predicting various essential properties, most notably the acid dissociation constant (pKa). The pKa is a critical parameter for any acidic compound as it governs its degree of ionization at a given pH, which in turn influences its solubility, absorption, and reactivity.
QSPR models are typically developed using a "training set" of molecules with known properties to build the mathematical equation. The predictive power of the resulting model is then evaluated using an external "prediction set" of compounds that were not used in the model's development. researchgate.net
Molecular Descriptors in QSPR Models
A wide array of molecular descriptors can be calculated and considered for inclusion in a QSPR model. The selection of the most relevant descriptors is a critical step in building a robust and predictive model. For substituted benzoic acids, these often include:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these can include atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). These are particularly useful for describing electronic effects. nih.gov
Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts.
A hypothetical QSPR model for predicting the pKa of a substituted benzoic acid might take the form of a linear equation:
pKa = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀, c₁, c₂, ... cₙ are regression coefficients determined from the training data, and D₁, D₂, ... Dₙ are the values of the selected molecular descriptors.
The table below illustrates a representative set of descriptors that could be used in a QSPR study of substituted benzoic acids, along with their typical role.
| Descriptor Type | Descriptor Example | Description | Potential Influence on Acidity (pKa) |
|---|---|---|---|
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. | Positive values (withdrawing) generally decrease pKa; negative values (donating) increase pKa. |
| Quantum Chemical | Charge on Carboxylic Oxygen | The calculated partial charge on the oxygen atom of the deprotonated carboxyl group. | Greater charge delocalization and stabilization leads to a stronger acid (lower pKa). |
| Topological | First-Order Molecular Connectivity Index (¹χ) | Reflects the degree of branching and complexity of the molecular structure. | Correlation is model-dependent but relates to molecular size and shape. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Can influence interactions in different solvent environments, indirectly affecting pKa. nih.gov |
By applying such validated QSPR models, it becomes theoretically possible to predict the pKa and other properties of this compound with a reasonable degree of accuracy, thereby guiding further experimental investigation and application without the immediate need for laboratory synthesis and measurement. researchgate.net
Chemical Reactivity and Derivatization Strategies
Amide Formation and N-Acylation Reactions
The amino group in 5-Amino-2-hydroxy-3-methylbenzoic acid readily undergoes acylation reactions to form amides. This transformation is a common strategy to introduce new functionalities and build more complex molecular architectures. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. A specific example is the synthesis of 5-[(4-Aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid. alfa-chemistry.com
These amide derivatives are significant in various fields. The modification of the amino group can modulate the biological activity of the parent molecule.
Esterification and Other Carboxylic Acid Modifications
The carboxylic acid group of this compound can be converted into esters through reactions with alcohols in the presence of an acid catalyst. This esterification process is crucial for applications where modifying the polarity or reactivity of the carboxylic acid is desired.
For example, the reaction with methanol (B129727) can yield Methyl 3-amino-2-hydroxy-5-methylbenzoate. sigmaaldrich.com This modification can be useful in peptide synthesis. sigmaaldrich.com
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. mnstate.edumasterorganicchemistry.com
Key electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms such as chlorine or bromine onto the aromatic ring. For example, chlorination can lead to the formation of 2-Amino-5-chloro-3-methylbenzoic acid. sigmaaldrich.compatsnap.com
Nitration: The introduction of a nitro group (-NO₂) onto the ring using a mixture of nitric and sulfuric acids. lecturio.com
Sulfonation: The introduction of a sulfonic acid group (-SO₃H), as seen in 5-Amino-2-hydroxy-3-sulfobenzoic acid. sigmaaldrich.com
The positions of substitution are governed by the directing effects of the existing functional groups.
| Reaction | Reagents | Product |
| Chlorination | Chlorinating agent (e.g., Cyanuric chloride) | 2-Amino-5-chloro-3-methylbenzoic acid patsnap.com |
| Nitration | Nitric acid/Sulfuric acid | Nitro-substituted derivatives |
| Sulfonation | Fuming sulfuric acid | 5-Amino-2-hydroxy-3-sulfobenzoic acid sigmaaldrich.com |
Synthesis of Azo Dyes via Diazotization and Coupling Reactions
The primary aromatic amine group of this compound allows for its use in the synthesis of azo dyes. This process involves two main steps:
Diazotization: The amino group is converted into a diazonium salt by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). nih.gov
Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an activated aromatic compound (a coupling component), such as a phenol (B47542) or another amine, to form an azo compound, characterized by the -N=N- linkage. researchgate.net
This reaction is the foundation for producing a wide array of colored compounds used as dyes. For instance, 5-Amino-2-hydroxybenzoic acid is a precursor in the synthesis of various direct and mordant dyes, such as Direct Black 48, Direct Blue 148, and Mordant Green 12. dyestuffintermediates.com
Oxidation and Reduction Chemistry
The functional groups of this compound can undergo both oxidation and reduction reactions.
Oxidation: The hydroxyl group can be oxidized to a ketone. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the methyl group to a carboxylic acid.
Reduction: The nitro derivatives of the compound can be reduced to the corresponding amino compounds. A common method for the synthesis of aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. For example, 2-amino-3-methylbenzoic acid can be obtained by the hydrogenation reduction of 2-nitro-3-methylbenzoic acid. google.com
| Reaction Type | Functional Group | Potential Product |
| Oxidation | Hydroxyl (-OH) | Ketone derivative |
| Oxidation | Methyl (-CH₃) | Carboxylic acid derivative |
| Reduction | Nitro (-NO₂) (on a derivative) | Amino (-NH₂) |
Formation of Metal Complexes
The presence of the carboxylic acid, hydroxyl, and amino groups makes this compound an excellent ligand for forming coordination complexes with various metal ions. These functional groups can act as binding sites, allowing the molecule to chelate metal ions.
The formation of these metal complexes can lead to compounds with interesting properties and applications, for example, in the development of new materials or as catalysts. Azo dyes derived from aminobenzoic acids are known to form stable complexes with transition metal ions. researchgate.net
Investigation of Biological Activities and Mechanisms of Molecular Interaction
In vitro Studies on Biological Targets (Excluding Clinical Human Trials)
In vitro studies are fundamental in elucidating the biological effects of a compound at the molecular level. For 5-Amino-2-hydroxy-3-methylbenzoic acid, the investigation into its direct interactions with biological targets is a critical step in understanding its therapeutic potential.
Enzyme Inhibition Assays and Binding Characterization
Currently, there is a lack of published research specifically detailing enzyme inhibition assays and binding characterization for this compound. However, studies on closely related benzoic acid derivatives suggest potential avenues for investigation. For instance, various benzoic acid derivatives have been shown to inhibit enzymes such as urease and α-amylase. rsisinternational.orgmdpi.com Furthermore, derivatives of the closely related compound, 5-amino-2-hydroxybenzoic acid, have been predicted to act as enzyme inhibitors. mdpi.com These findings suggest that this compound may also exhibit inhibitory activity against certain enzymes, warranting future investigation.
Receptor Binding Studies
As of the current body of scientific literature, specific receptor binding studies for this compound have not been reported. However, computational predictions on derivatives of the parent compound, 5-amino-2-hydroxybenzoic acid, indicate potential interactions with G-protein coupled receptors (GPCRs). mdpi.com This suggests a possible, yet unconfirmed, role for this compound and its analogues as ligands for this large family of cell surface receptors involved in signal transduction. mdpi.com
Computational Molecular Docking and Ligand-Protein Interaction Simulations
Computational methods provide valuable insights into the potential interactions between a small molecule and its biological targets, guiding further experimental research.
Prediction of Binding Modes and Affinities with Target Proteins
While specific molecular docking studies for this compound are not available in the current literature, research on its N-acylated derivatives, synthesized from the parent compound 5-amino-2-hydroxybenzoic acid, has been conducted. mdpi.com These studies aimed to predict the binding affinity of these derivatives with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.comiomcworld.com The goal of modifying the initial structure was to enhance selectivity for COX-2. mdpi.com
Identification of Critical Residues for Molecular Recognition
Detailed information identifying the critical amino acid residues involved in the molecular recognition of this compound by specific protein targets is not yet available. Such studies typically follow initial docking predictions and experimental validation to pinpoint the precise interactions that govern binding.
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Research into derivatives of the closely related 5-amino-2-hydroxybenzoic acid provides foundational SAR insights. mdpi.com In one such study, the amino group of 5-amino-2-hydroxybenzoic acid was acylated to produce 5-acetamido-2-hydroxybenzoic acid (PS1), 5-benzamido-2-hydroxybenzoic acid (PS2), and 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3). mdpi.com
The primary goal of these modifications was to explore how changes to the substituent at the 5-position would affect the biological activity profile, with a particular focus on increasing selectivity for the COX-2 enzyme. mdpi.com The introduction of larger acyl groups (phenyl and benzyl) was intended to probe the binding pocket of the target enzyme more effectively than the smaller methyl group of the acetyl derivative. mdpi.com
Computational predictions of the biological activities of these derivatives were performed, with the bioactivity score indicating the potential for significant biological interactions. A score greater than 0.00 suggests a high likelihood of considerable biological activity. mdpi.com
Table 1: Predicted Biological Activity Scores of 5-amino-2-hydroxybenzoic acid Derivatives
| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
|---|---|---|---|---|---|---|
| PS1 | -0.34 | 0.03 | -0.36 | -0.42 | -0.21 | 0.17 |
| PS2 | 0.06 | 0.16 | -0.19 | -0.10 | 0.04 | 0.32 |
| PS3 | 0.02 | 0.17 | -0.16 | -0.10 | -0.01 | 0.31 |
Data sourced from a 2023 study on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com
Based on these predictions, the derivatives with larger aromatic groups (PS2 and PS3) showed a broader and more promising profile of moderate activity across several target classes, including as GPCR ligands, ion channel modulators, and various enzyme inhibitors, when compared to the simpler acetylated derivative (PS1). mdpi.com
Impact of Substituent Modifications on Molecular Recognition
The modification of the core structure of this compound, particularly at the amino group, has been a key strategy in developing derivatives with enhanced biological activity and target selectivity. A significant area of investigation has been the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles. nih.gov
Researchers have used the closely related starting material, 5-amino-2-hydroxybenzoic acid, to synthesize derivatives by converting the amino group into an amide. mdpi.com The goal of these modifications, such as changing a methyl group in an acetamide (B32628) moiety to larger groups like phenyl and benzyl, is to increase the molecule's selectivity for the cyclooxygenase-2 (COX-2) enzyme over the COX-1 enzyme. nih.gov Increased selectivity for COX-2 is a critical goal in designing new NSAIDs to reduce gastrointestinal side effects associated with older drugs. mdpi.com
In-silico studies, including molecular docking, have been employed to analyze how these substituent modifications affect binding to the target receptor. nih.gov Studies on 5-acetamido-2-hydroxy benzoic acid derivatives showed they have a strong binding affinity with the COX-2 receptor. nih.govmdpi.com For example, a derivative where the amino group was acylated with a phenylacetyl group (PS3) demonstrated a notable binding affinity for COX-2 receptors. mdpi.com These findings suggest that modifying the substituents on the parent compound can significantly alter its molecular recognition, leading to more potent and selective pharmacological agents.
Exploration of Multi-Target Activity and Drug Promiscuity Concepts
Computational tools have enabled the exploration of the potential for derivatives of this compound to interact with multiple biological targets. This concept, sometimes referred to as drug promiscuity, can be beneficial for treating complex diseases. An in-silico analysis using the Molinspiration server predicted the bioactivity of 5-acetamido-2-hydroxy benzoic acid and its derivatives against a range of target classes. mdpi.com
The bioactivity score indicates the likelihood of a compound being active against a specific target class. According to the prediction model, a score greater than 0.00 suggests probable biological activity, a score between -0.50 and 0.00 suggests moderate activity, and a score below -0.50 indicates likely inactivity. mdpi.com The analysis of 5-acetamido-2-hydroxy benzoic acid derivatives (PS1, PS2, and PS3) revealed potential interactions with several important drug targets, as detailed in the table below. mdpi.com
| Target Class | PS1 (5-acetamido-2-hydroxy benzoic acid) | PS2 (5-benzamidosalicylic acid) | PS3 (5-phenylacetamidosalicylic acid) |
|---|---|---|---|
| GPCR Ligand | -0.34 | -0.03 | -0.03 |
| Ion Channel Modulator | -0.49 | -0.23 | -0.26 |
| Kinase Inhibitor | -0.63 | -0.33 | -0.34 |
| Nuclear Receptor Ligand | -0.32 | -0.02 | -0.05 |
| Protease Inhibitor | -0.51 | -0.24 | -0.27 |
| Enzyme Inhibitor | -0.21 | 0.13 | 0.10 |
These predictions suggest that while the primary target might be an enzyme like COX-2, these molecules could exhibit moderate activity across other target families, warranting further investigation into their multi-target potential. mdpi.com
Biological Activity as a Precursor for Bioactive Compounds (e.g., Antimicrobial Agents, Pharmacological Leads)
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with a wide range of biological activities. Its inherent chemical features make it a versatile precursor for developing novel pharmacological leads. Research has demonstrated its utility in creating derivatives with potential analgesic, anti-inflammatory, and antimicrobial properties.
The development of new and effective antimicrobial compounds is particularly urgent due to rising antibiotic resistance. mdpi.com The 2-hydroxyphenyl core is a feature of various synthesized compounds that have shown promising antimicrobial activity, particularly against Gram-positive bacteria. nih.govplos.org This highlights the role of the core benzoic acid structure as a foundational element for building novel therapeutic agents.
Synthesis of Novel Biologically Relevant Derivatives
The synthesis of new derivatives from precursors like 5-amino-2-hydroxybenzoic acid is a practical application of its role as a building block for bioactive compounds. Classic acylation reactions are commonly used to create these novel molecules. nih.gov
For instance, 5-acetamido-2-hydroxy benzoic acid (PS1) was synthesized through a reaction between 5-aminosalicylic acid and acetic anhydride. mdpi.com Further derivatives were created using N-acylation reactions with benzoyl chloride to yield 5-benzamidosalicylic acid (PS2) or with phenylacetyl chloride to produce 5-phenylacetamidosalicylic acid (PS3), using ethyl acetate (B1210297) as a solvent and potassium carbonate as a catalyst. mdpi.com These synthetic routes demonstrate how the initial precursor can be readily modified to produce a library of related compounds for biological screening. In-vivo tests confirmed that these synthetic derivatives possess significant analgesic activity. nih.govmdpi.com Specifically, at certain doses, the PS3 derivative reduced painful activity by up to 75% in an acetic acid-induced writhing test. mdpi.com
Furthermore, the aminophenolic structure is relevant in the synthesis of other classes of antimicrobials. Researchers have designed and synthesized novel aurone (B1235358) derivatives bearing amino and acetamido groups, which have shown broad-spectrum antimicrobial activity. mdpi.com These examples underscore the value of this compound and its close analogues as key precursors for generating new, biologically active molecules for therapeutic applications.
Applications As a Chemical Intermediate in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the aromatic ring of 5-Amino-2-hydroxy-3-methylbenzoic acid makes it a versatile precursor for a range of complex organic molecules. The amino group can readily undergo diazotization, a process that converts it into a highly reactive diazonium salt. This intermediate can then participate in coupling reactions to form azo compounds, which are the basis for many synthetic dyes. For instance, analogous structures like 5-amino-2-hydroxybenzoic acid are utilized in the synthesis of various dyes, including Direct Blue 149 and Direct Black 48, through such diazotization and coupling sequences. dyestuffintermediates.com
Furthermore, the amino group is susceptible to acylation reactions, allowing for the introduction of various acyl groups to build more intricate molecular frameworks. This is exemplified in the synthesis of analgesic derivatives from 5-amino-2-hydroxybenzoic acid, where N-acylation with reagents like benzoyl chloride or phenylacetyl chloride is a key step. mdpi.com Similarly, the carboxylic acid functional group can be activated and coupled with amino acids or other amine-containing molecules to form amide bonds, a fundamental linkage in many biologically active compounds. Research has demonstrated the synthesis of quinazolino peptide derivatives by coupling a substituted quinazolinone, derived from 5-aminosalicylic acid, with different amino acid esters. researchgate.net
The presence of both a hydroxyl and a carboxylic acid group ortho to each other allows for the potential formation of heterocyclic rings. This structural motif is crucial in the synthesis of various pharmacologically important scaffolds. While direct examples for this compound are not extensively documented in publicly available literature, the reactivity of the parent compound, 5-aminosalicylic acid, provides a strong indication of its synthetic potential.
Integration into Multi-Step Synthetic Schemes for Advanced Compounds
The utility of this compound extends to its integration into multi-step synthetic sequences for the preparation of advanced and highly functionalized compounds. Its derivatives can serve as key intermediates in the synthesis of pigments and potentially, bioactive molecules. For example, related benzimidazolone derivatives, which share structural similarities, are crucial intermediates in the production of pigments for inks, coatings, and plastics. amoghchemicals.in
A notable example of a multi-step synthesis involving a similar structural analogue is the preparation of 2-amino-3-methyl-5-chlorobenzoic acid. google.com This process involves the chlorination of 2-amino-3-methylbenzoic acid, demonstrating how the aromatic ring can be further functionalized in a subsequent synthetic step. google.com This highlights the potential for this compound to be incorporated into synthetic pathways where sequential modifications of the aromatic ring are required to achieve the target molecule.
The synthesis of complex heterocyclic systems, such as triazinoquinazolinones and triazepinoquinazolinones, often starts from simpler amino acid precursors. nih.gov Although not directly employing this compound, these synthetic strategies showcase how amino-functionalized benzoic acids can be cyclized to form fused ring systems with potential biological activities. nih.gov The inherent functionalities of this compound make it a prime candidate for similar multi-step transformations to generate novel heterocyclic compounds.
The following table summarizes the key reactive sites of this compound and their potential applications in multi-step synthesis, based on the reactivity of analogous compounds.
| Functional Group | Type of Reaction | Potential Application in Multi-Step Synthesis |
| Amino Group (-NH2) | Diazotization & Azo Coupling | Synthesis of Azo Dyes and Pigments |
| Amino Group (-NH2) | Acylation | Introduction of diverse molecular fragments, synthesis of bioactive amides |
| Carboxylic Acid (-COOH) | Amide Bond Formation | Coupling with amino acids or other amines to form complex peptides or other amides |
| Aromatic Ring | Electrophilic Substitution (e.g., Halogenation) | Further functionalization of the core structure to build advanced compounds |
| Hydroxyl (-OH) and Carboxylic Acid (-COOH) | Cyclization | Formation of heterocyclic ring systems |
Future Research Directions and Unanswered Questions
Development of Asymmetric Synthetic Routes
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. While general methods for the asymmetric synthesis of amino acids and chiral carboxylic acids are well-established, specific and efficient routes to produce enantiomerically pure forms of 5-Amino-2-hydroxy-3-methylbenzoic acid and its analogs are yet to be developed. rsc.orgyoutube.com Future research should focus on developing catalytic asymmetric methods to introduce chirality, providing access to single enantiomers for biological evaluation.
Promising strategies could involve the use of chiral catalysts in hydrogenation reactions or the application of enzymatic resolutions. youtube.com For instance, research into the asymmetric hydrogenation of substituted aromatic systems using rhodium or ruthenium complexes with chiral ligands could be adapted. The development of a concise enantioselective synthesis of similar structures, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, highlights the feasibility of such approaches. youtube.com
Exploration of Novel Reaction Pathways for Derivatization
The three distinct functional groups of this compound—the amino, hydroxyl, and carboxylic acid moieties—offer a rich landscape for chemical modification. Future research should systematically explore novel reaction pathways to selectively derivatize each of these sites, leading to a diverse library of new chemical entities.
Standard derivatization techniques for amino acids, such as those involving the amino group, are well-documented and can be applied. nih.govresearchgate.net However, the development of orthogonal protection strategies will be crucial to selectively modify one functional group in the presence of the others. For example, the amino group could be protected to allow for esterification of the carboxylic acid, followed by deprotection and subsequent N-acylation.
Furthermore, exploring reactions that involve multiple functional groups simultaneously could lead to the formation of novel heterocyclic systems. The inherent reactivity of the phenolic hydroxyl group and the adjacent carboxylic acid could be exploited to form lactones or other bicyclic structures, which may possess unique biological activities.
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers a powerful tool to accelerate the discovery and optimization of new molecules. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity, stability, and electronic properties of this compound and its potential derivatives. researchgate.netresearchgate.net
Future computational studies should focus on:
Reactivity Prediction: Modeling the reactivity of the different functional groups to guide the development of selective derivatization strategies.
Conformational Analysis: Understanding the preferred three-dimensional structures of derivatives, which is crucial for predicting their interaction with biological targets.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Structure-Activity Relationship (SAR) Studies: In conjunction with experimental data, computational models can help elucidate the relationship between the chemical structure of derivatives and their biological activity, enabling the rational design of more potent compounds. nih.gov
Studies on similar substituted salicylic (B10762653) acids have demonstrated the utility of DFT in understanding their electronic structure and predicting their binding modes to various targets. nih.gov
Discovery of New Biological Activities through Targeted Screening
While the biological profile of this compound itself is not extensively documented, its structural similarity to other aminobenzoic and salicylic acid derivatives suggests a high potential for a range of biological activities. researchgate.netchemrxiv.org A crucial future direction is the systematic screening of this compound and its newly synthesized derivatives against a variety of biological targets.
Given the known activities of related compounds, initial screening efforts could focus on:
Antimicrobial Activity: Many aminobenzoic acid derivatives have shown promise as antibacterial and antifungal agents. researchgate.net
Anticancer Activity: Salicylic acid and its derivatives have been investigated for their potential as anticancer agents. chemrxiv.org
Anti-inflammatory Activity: The salicylic acid scaffold is famously associated with anti-inflammatory drugs.
Enzyme Inhibition: Derivatives could be screened against a panel of enzymes to identify potential inhibitors with therapeutic applications.
High-throughput screening methods can be employed to rapidly assess the activity of a large library of derivatives, identifying promising lead compounds for further optimization.
Synergistic Integration of Experimental and Theoretical Methodologies
The most impactful future research on this compound will undoubtedly arise from a close integration of experimental and theoretical approaches. rsc.org This synergistic strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
This integrated approach can be applied across the entire research pipeline:
Design: Computational modeling can be used to design a focused library of derivatives with a high probability of desired properties.
Synthesis: Theoretical predictions of reactivity can inform the choice of synthetic routes and reaction conditions.
Characterization: Comparison of experimental and computationally predicted spectroscopic data can confirm the structure of newly synthesized compounds.
Evaluation: Experimental biological screening data can be used to build and refine quantitative structure-activity relationship (QSAR) models, which in turn can guide the design of the next generation of more active compounds. nih.gov
By combining the predictive power of computational chemistry with the empirical validation of experimental science, researchers can navigate the vast chemical space of this compound derivatives more efficiently and effectively, accelerating the discovery of new molecules with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
